7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
CAS No.:
Cat. No.: VC15351822
Molecular Formula: C24H25ClN6O4
Molecular Weight: 496.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25ClN6O4 |
|---|---|
| Molecular Weight | 496.9 g/mol |
| IUPAC Name | 7-[(2-chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C24H25ClN6O4/c1-27-21-20(23(33)28(2)24(27)34)31(14-16-6-3-4-7-17(16)25)19(26-21)15-29-9-11-30(12-10-29)22(32)18-8-5-13-35-18/h3-8,13H,9-12,14-15H2,1-2H3 |
| Standard InChI Key | KLMZYRPUSJLZSB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=CC=C5Cl |
Introduction
7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound belonging to the purine derivatives class. It features a purine backbone with various substituents, including a chlorophenyl group and a furan-2-carbonyl piperazine moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications.
Synthesis Methods
The synthesis of 7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of reactions and confirm the structure of intermediates and final products.
Biological Activity and Potential Applications
Research indicates that compounds similar to 7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione exhibit diverse biological activities. The specific biological activity of this compound requires further investigation through in vitro and in vivo studies to understand its potential therapeutic applications.
| Biological Activity | Potential Application |
|---|---|
| Antiviral | Treatment of viral infections |
| Anticancer | Inhibition of tumor growth |
| Anti-inflammatory | Management of inflammatory conditions |
Comparison with Similar Compounds
Compounds with similar structures, such as 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione, also show potential therapeutic applications. The variation in substituents on the purine core significantly affects their biological activity and pharmacological profiles.
| Compound | Unique Features | Potential Applications |
|---|---|---|
| 7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | Chlorophenyl and furan-2-carbonyl piperazine moieties | Antiviral, anticancer |
| 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | Fluorophenyl and furan-2-carbonyl piperazine moieties | Anti-HIV, other therapeutic uses |
Future Research Directions
Further research is needed to elucidate the exact mechanism of action and potential therapeutic benefits of 7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione. This includes detailed in vitro and in vivo studies to assess its efficacy and safety in various biological systems. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for advancing its development as a pharmaceutical agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume